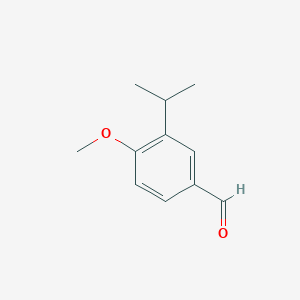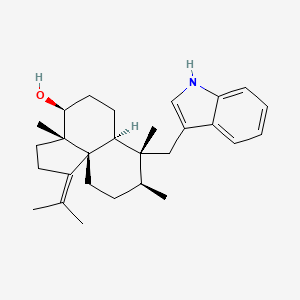
Thiersindole B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiersindole B is a natural product found in Penicillium thiersii with data available.
Scientific Research Applications
Discovery and Structural Analysis
Thiersindole B, along with its analogs Thiersindoles A and C, was first identified from Penicillium thiersii, a new Penicillium species. The unique [6,6,5] tricyclic diterpenoid skeleton found in these compounds, particularly in Thiersindoles A and B, represents an unprecedented structure in this class of compounds. The discovery and structural elucidation of Thiersindole B and its analogs have expanded the understanding of the chemical diversity of indole diterpenoids (Li, Gloer, & Wicklow, 2003).
Synthesis and Antitumor Activity
The successful synthesis of (+)-Thiersindole C from ENT-halimic acid and its confirmation of the absolute configuration for the natural product (-)-Thiersindole C marked a significant advancement. Notably, the synthesized (+)-Thiersindole C demonstrated antitumor activity against several human tumor cell lines, suggesting potential applications in cancer research and treatment. The synthesis process included the formation of a bi-cyclic system, Fischer indolization, and elongation of the side chain, highlighting the complexity and potential of Thiersindole derivatives in medicinal chemistry (Marcos et al., 2007).
properties
Molecular Formula |
C28H39NO |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(3aS,4S,6aS,7R,8S,10aR)-7-(1H-indol-3-ylmethyl)-3a,7,8-trimethyl-1-propan-2-ylidene-3,4,5,6,6a,8,9,10-octahydro-2H-cyclopenta[j]naphthalen-4-ol |
InChI |
InChI=1S/C28H39NO/c1-18(2)22-13-14-27(5)25(30)11-10-24-26(4,19(3)12-15-28(22,24)27)16-20-17-29-23-9-7-6-8-21(20)23/h6-9,17,19,24-25,29-30H,10-16H2,1-5H3/t19-,24-,25-,26+,27+,28-/m0/s1 |
InChI Key |
YPVANRVLBISMCS-HCCSKZQKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]23[C@H]([C@]1(C)CC4=CNC5=CC=CC=C54)CC[C@@H]([C@]2(CCC3=C(C)C)C)O |
Canonical SMILES |
CC1CCC23C(C1(C)CC4=CNC5=CC=CC=C54)CCC(C2(CCC3=C(C)C)C)O |
synonyms |
thiersindole B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



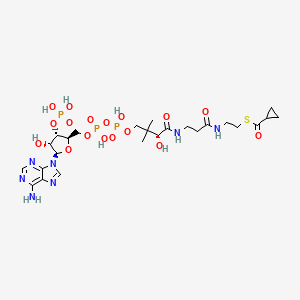
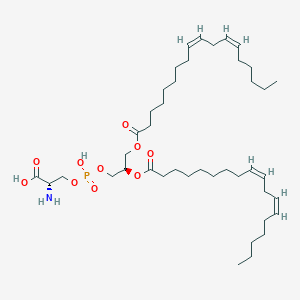
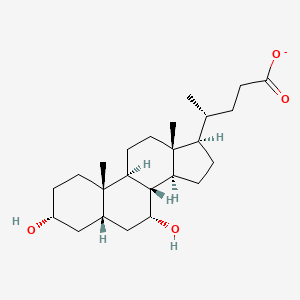

![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)
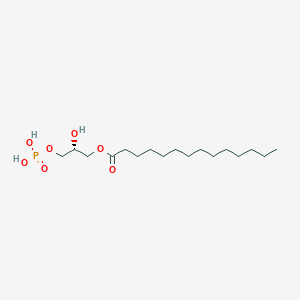
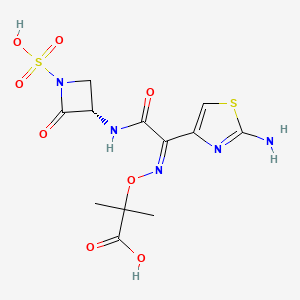
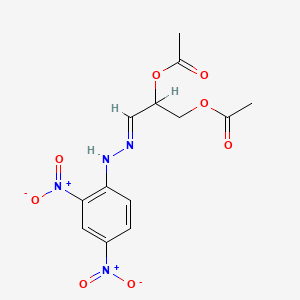
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)
![1-Azabicyclo[2.2.2]octane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B1243844.png)

